molecular formula C9H7N3OS B14467292 5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 69580-25-2

5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B14467292
CAS No.: 69580-25-2
M. Wt: 205.24 g/mol
InChI Key: DRMFCOHNVXPTHL-UHFFFAOYSA-N
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Description

5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring attached to an imidazolidinone core, with a sulfanylidene group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of pyridine-2-carbaldehyde with thiosemicarbazide under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or amine derivatives.

    Substitution: Formation of substituted imidazolidinones.

Scientific Research Applications

5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfanylidene group can form strong interactions with metal ions, making it a potent ligand in coordination complexes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)isopropyl amine
  • (5-methylpyridin-2-yl)methanamine
  • Pyrrolidine-2,5-dione

Uniqueness

5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a pyridine ring and an imidazolidinone core with a sulfanylidene group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

69580-25-2

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C9H7N3OS/c13-8-7(11-9(14)12-8)5-6-3-1-2-4-10-6/h1-5H,(H2,11,12,13,14)

InChI Key

DRMFCOHNVXPTHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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